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Compound of Interest

Compound Name: A-77003

Cat. No.: B1664747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4'-

Nitrobenzanilide, a key chemical intermediate. The following sections detail its mass

spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data,

along with the experimental protocols for these analyses. This document is intended to serve

as a valuable resource for researchers and professionals in drug development and related

scientific fields.

Data Presentation
The quantitative spectral data for 4'-Nitrobenzanilide is summarized in the tables below for

ease of reference and comparison.

Mass Spectrometry Data
Mass spectrometry of 4'-Nitrobenzanilide was conducted using Gas Chromatography-Mass

Spectrometry (GC-MS) with Electron Ionization (EI-B). The key fragments are detailed below.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

242 11.12 [M]+ (Molecular Ion)

105 99.99 [C6H5CO]+ (Benzoyl cation)

77 46.66 [C6H5]+ (Phenyl cation)

106 7.87 Not Specified

51 10.73 Not Specified

Infrared (IR) Spectroscopy Data
The following table outlines the characteristic infrared absorption bands for 4'-Nitrobenzanilide,

obtained via the KBr-Pellet technique.[1] The assignments are based on the functional groups

present in the molecule.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300 Strong N-H Stretch (Amide)

~1660 Strong C=O Stretch (Amide I)

~1590 Medium C=C Stretch (Aromatic)

~1540 Strong N-H Bend (Amide II)

~1500 & ~1340 Strong
Asymmetric & Symmetric N-O

Stretch (Nitro group)

~750-700 Strong C-H Bending (Aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectral data presented below are predicted values generated using

advanced algorithms and are intended to provide a close approximation of experimental

results. The data was obtained using online prediction tools.
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¹H NMR Predicted Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.25 Doublet 2H
Protons ortho to the

nitro group

~7.90 Doublet 2H
Protons meta to the

nitro group

~7.85 Doublet 2H
Protons ortho to the

carbonyl group

~7.55 Triplet 1H
Proton para to the

carbonyl group

~7.50 Triplet 2H
Protons meta to the

carbonyl group

~10.5 Singlet 1H Amide N-H

¹³C NMR Predicted Data

Chemical Shift (ppm) Assignment

~166 C=O (Amide Carbonyl)

~145 Aromatic C-NO₂

~143 Aromatic C-NH

~134 Aromatic C-C=O

~132 Aromatic CH (para to C=O)

~129 Aromatic CH (meta to C=O)

~128 Aromatic CH (ortho to C=O)

~125 Aromatic CH (meta to NO₂)

~120 Aromatic CH (ortho to NO₂)
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Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry (Electron Ionization)
Sample Preparation: A small quantity of 4'-Nitrobenzanilide is introduced into the mass

spectrometer, typically via a direct insertion probe or after separation using a gas

chromatograph. The sample must be volatile enough to be vaporized under the high vacuum

of the instrument.

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV). This process ejects an electron from the molecule,

forming a positively charged molecular ion ([M]⁺).

Fragmentation: The excess energy from the electron bombardment causes the molecular

ions to fragment into smaller, characteristic charged species.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum that shows the relative intensity of each fragment.

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Approximately 1-2 mg of finely ground 4'-Nitrobenzanilide is mixed with

about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is

thoroughly ground in an agate mortar to ensure homogeneity.

Pellet Formation: The powdered mixture is transferred to a pellet die and compressed under

high pressure (several tons) using a hydraulic press. This process forms a thin, transparent,

or translucent pellet.

Analysis: The KBr pellet is placed in a sample holder within the FT-IR spectrometer. A beam

of infrared radiation is passed through the pellet.
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Data Acquisition: The detector measures the amount of light that is transmitted through the

sample at each wavelength. The resulting data is transformed into an infrared spectrum,

which plots absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Solid-State)

Sample Preparation: A solid sample of 4'-Nitrobenzanilide is finely ground and packed into a

solid-state NMR rotor.

Data Acquisition: The rotor is placed in the NMR probe and spun at a high speed at the

magic angle (54.7°) with respect to the main magnetic field. This technique, known as Magic

Angle Spinning (MAS), is used to average out anisotropic interactions and obtain higher

resolution spectra for solid samples. A series of radiofrequency pulses are applied to the

sample to excite the nuclei.

Signal Detection: The resulting NMR signal (Free Induction Decay or FID) is detected,

amplified, and digitized.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

resulting spectrum displays the chemical shifts of the different nuclei, providing information

about the chemical environment of the atoms in the molecule. For solution-state NMR, the

solid sample would first be dissolved in a suitable deuterated solvent.

Mandatory Visualization
The following diagram illustrates the logical workflow of spectral analysis for the structural

elucidation of 4'-Nitrobenzanilide.
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Spectral Analysis Workflow for 4'-Nitrobenzanilide

Analytical Techniques
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Caption: Workflow of spectral analysis for 4'-Nitrobenzanilide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Nitrobenzanilide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664747#4-nitrobenzanilide-spectral-data-nmr-ir-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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